molecular formula C7H14O2S B2919737 Methyl 2-(butan-2-ylsulfanyl)acetate CAS No. 52763-54-9

Methyl 2-(butan-2-ylsulfanyl)acetate

Cat. No.: B2919737
CAS No.: 52763-54-9
M. Wt: 162.25
InChI Key: NTKUOPJPFSYINJ-UHFFFAOYSA-N
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Description

Methyl 2-(butan-2-ylsulfanyl)acetate is an organic compound with the molecular formula C7H14O2S It is characterized by the presence of a sulfanyl group attached to a butan-2-yl chain and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(butan-2-ylsulfanyl)acetate typically involves the reaction of butan-2-thiol with methyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

CH3CH2CH(CH3)SH+BrCH2COOCH3CH3CH2CH(CH3)SCH2COOCH3+NaBr\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{SH} + \text{BrCH}_2\text{COOCH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{SCH}_2\text{COOCH}_3 + \text{NaBr} CH3​CH2​CH(CH3​)SH+BrCH2​COOCH3​→CH3​CH2​CH(CH3​)SCH2​COOCH3​+NaBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butan-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetates.

Scientific Research Applications

Methyl 2-(butan-2-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(butan-2-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylsulfanyl)acetate
  • Ethyl 2-(butan-2-ylsulfanyl)acetate
  • Methyl 2-(ethylsulfanyl)acetate

Uniqueness

Methyl 2-(butan-2-ylsulfanyl)acetate is unique due to the presence of the butan-2-ylsulfanyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

methyl 2-butan-2-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-4-6(2)10-5-7(8)9-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKUOPJPFSYINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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